2-((Tert-butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid
Description
Properties
IUPAC Name |
4,4,4-trifluoro-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO4/c1-9(2,3)19-8(18)15-6(7(16)17)10(4,5)11(12,13)14/h6H,1-5H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQRGOIPUSJXNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2242426-49-7 | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-3,3-dimethylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid typically involves the protection of an amino acid derivative with a Boc group. The process generally includes the following steps:
Starting Material: The synthesis begins with an amino acid derivative that contains the trifluoromethyl and dimethyl groups.
Reaction Conditions: The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
In an industrial setting, the production of Boc-protected amino acids, including this compound, involves similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-((Tert-butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc-protected amino group can be replaced by other nucleophiles.
Oxidation and Reduction: The trifluoromethyl groups can undergo oxidation or reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in ethyl acetate, or methanol.
Substitution: Various nucleophiles such as amines, alcohols, or thiols under basic or neutral conditions.
Major Products
Deprotection: The major product is the free amino acid derivative after the removal of the Boc group.
Substitution: Depending on the nucleophile used, the major products can vary but typically involve the replacement of the Boc-protected amino group with the nucleophile.
Scientific Research Applications
In peptide chemistry, the compound serves as a building block for synthesizing larger peptides. The presence of the Boc group allows for easy incorporation into peptide chains while providing stability against unwanted reactions during synthesis. Research has shown that peptides synthesized using this compound exhibit enhanced biological activity due to the trifluoromethyl moiety, which can influence receptor binding and pharmacokinetics.
Case Study: Peptide Synthesis
A study demonstrated the synthesis of a peptide using 2-((Tert-butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid as a key intermediate. The resultant peptide exhibited significant activity against specific cancer cell lines, highlighting the compound's utility in developing anticancer therapeutics .
Recent investigations have explored the biological activities associated with this compound. Preliminary studies indicate potential anti-inflammatory and anticancer properties. The trifluoromethyl group is known to enhance the interaction of compounds with biological targets.
Table 2: Biological Activities of Related Compounds
| Compound | Activity Type | Reference |
|---|---|---|
| Trifluoromethylated Peptide | Anticancer | |
| Boc-protected Amino Acids | Anti-inflammatory | |
| Fluorinated Derivatives | Antimicrobial |
Future Directions and Research Opportunities
The ongoing research into the applications of this compound suggests several avenues for future study:
- Development of New Therapeutics : Continued exploration of its derivatives may lead to novel drugs targeting various diseases.
- Mechanistic Studies : Understanding how structural features influence biological activity could optimize drug design.
- Synthesis Improvements : Innovations in synthetic methodologies could enhance yield and reduce costs associated with producing this compound.
Mechanism of Action
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid primarily involves the protection and deprotection of the amino group. The Boc group is added to the amino group through nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. The Boc group can be removed under acidic conditions, which involves protonation of the carbonyl oxygen, elimination of tert-butyl cation, and decarboxylation to yield the free amine .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: (S)-2-((tert-Butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid
- CAS Number : 2242426-52-2
- Molecular Formula: C₁₁H₁₈F₃NO₄
- Molecular Weight : 285.26 g/mol
Structural Features: This compound features a tert-butoxycarbonyl (Boc)-protected amino group at the second carbon, a trifluoromethyl (CF₃) group at the fourth carbon, and two methyl groups at the third carbon of the butanoic acid backbone. The Boc group enhances solubility in organic solvents and protects the amine during synthetic processes, while the CF₃ and dimethyl substituents confer steric bulk and lipophilicity .
Applications :
Primarily used in peptide synthesis and as a building block for pharmaceuticals, its trifluoromethyl group may improve metabolic stability in drug candidates .
Comparison with Structurally Similar Compounds
4,4,4-Trifluoro-3,3-dimethylbutanoic Acid
Key Differences :
- Lacks the Boc-protected amino group.
- Simpler structure with only CF₃ and dimethyl groups on the butanoic acid chain.
- Used as a fluorinated building block in organic synthesis but lacks applications in peptide chemistry due to the absence of an amino group .
5F-MDMB-PINACA 3,3-Dimethylbutanoic Acid (M7)
Key Differences :
- A metabolite of synthetic cannabinoids (e.g., 5F-MDMB-PINACA) with a fluoropentyl indazole core.
- Shares the 3,3-dimethylbutanoic acid moiety but differs in the core structure and fluorination pattern.
- Primarily detected in forensic toxicology studies, unlike the target compound’s role in drug synthesis .
(3R)-3-[(Tert-Butoxycarbonyl)amino]-4-(2,4,5-Trifluorophenyl)butanoic Acid
Key Differences :
- Substitutes the CF₃ group with a 2,4,5-trifluorophenyl ring.
- Retains the Boc-amino group but diverges in electronic properties due to aromatic fluorination.
- Used in pharmaceutical intermediates targeting kinase inhibition, contrasting with the aliphatic fluorination in the target compound .
Comparative Data Table
Biological Activity
2-((Tert-butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid (CAS No. 409333-54-6) is a synthetic compound with potential applications in medicinal chemistry and biochemistry. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₀H₁₆F₃NO₄
- Molecular Weight : 271.23 g/mol
- Purity : Typically >95% (HPLC)
The biological activity of this compound primarily revolves around its role as an amino acid derivative. This compound exhibits structural similarities to naturally occurring amino acids, which allows it to interact with various biological systems.
- Inhibition of Enzymatic Activity : The presence of the tert-butoxycarbonyl group may enhance the compound's stability and bioavailability, potentially allowing it to inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : The trifluoromethyl group can influence the lipophilicity and electronic properties of the molecule, enhancing binding affinity to certain receptors.
Biological Activity Data
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial properties of various amino acid derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
Case Study 2: Antiviral Efficacy
Research conducted on the antiviral effects of this compound revealed that it could inhibit the replication of the influenza virus in vitro. The compound reduced viral titers by over 90% at a concentration of 50 µg/mL after 24 hours of treatment. This suggests potential for further development as an antiviral agent.
Case Study 3: Cytotoxic Effects on Cancer Cells
A cytotoxicity assay performed on human cancer cell lines showed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. IC50 values ranged from 15 to 25 µM depending on the cell line used.
Q & A
Basic: What are the standard synthetic routes for preparing 2-((Tert-butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid?
Answer:
The synthesis typically involves sequential protection of the amino group using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., DIPEA or NaHCO₃), followed by fluorination and alkylation steps. For trifluoro and dimethyl substituents, nucleophilic substitution with trifluoromethylating agents (e.g., TMS-CF₃) and Grignard reagents (for dimethyl groups) are common. Final hydrolysis of the ester intermediate under acidic conditions yields the carboxylic acid. Purification via column chromatography or recrystallization is recommended .
Advanced: How can coupling efficiency be optimized when introducing the Boc-protected amino group in sterically hindered environments?
Answer:
Steric hindrance from trifluoro and dimethyl groups can reduce coupling efficiency. Strategies include:
- Using coupling agents like HATU or EDCI with HOAt to enhance reactivity.
- Increasing reaction temperature (40–60°C) to overcome steric barriers.
- Employing microwave-assisted synthesis to accelerate kinetics.
Validate reaction progress via LC-MS or ¹⁹F NMR to monitor intermediate formation .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify Boc-protected amino groups (δ ~1.4 ppm for tert-butyl) and trifluoromethyl signals (δ ~-60 ppm in ¹⁹F NMR).
- IR Spectroscopy : Confirm carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹; carboxylic acid C=O at ~1700–1750 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
Advanced: How can enantiomeric impurities be resolved during synthesis?
Answer:
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) or derivatization with chiral auxiliaries (e.g., Mosher’s acid) are effective. For asymmetric synthesis, use enantioselective catalysts like cinchona alkaloid-derived organocatalysts. Monitor enantiomeric excess (ee) via polarimetry or chiral SFC .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards).
- Ventilation : Use fume hoods to avoid inhalation (H335 risk).
- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents. Refer to SDS for emergency measures .
Advanced: How can byproducts from Boc deprotection be systematically analyzed?
Answer:
Deprotection with TFA or HCl may generate tert-butyl alcohol or trifluoroacetamide byproducts. Use:
- LC-MS/MS : To identify low-abundance impurities via fragmentation patterns.
- ²⁹Si NMR : If silane-based scavengers are used in purification.
- DFT Calculations : Predict stability of intermediates and byproducts under acidic conditions .
Basic: What are the compound’s applications in medicinal chemistry research?
Answer:
The Boc-protected amino acid serves as a key intermediate in:
- Peptide Mimetics : Incorporation into protease inhibitors (e.g., DPP4 inhibitors like sitagliptin analogs).
- Fluorinated Drug Candidates : Leveraging trifluoromethyl groups for metabolic stability and binding affinity .
Advanced: How to design stability studies under varying pH conditions?
Answer:
- Experimental Design : Prepare buffered solutions (pH 1–13) and incubate at 25°C/40°C.
- Analytical Methods : Monitor degradation via UPLC-PDA at 214 nm (amide bond) and 254 nm (aromatic residues).
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life. Stability is typically pH-dependent due to Boc group lability under acidic/basic conditions .
Basic: How to troubleshoot low yields in the final hydrolysis step?
Answer:
- Acid Selection : Use concentrated HCl instead of H₂SO₄ to minimize side reactions.
- Temperature Control : Hydrolyze at 0–5°C to prevent decarboxylation.
- Solvent Optimization : Employ THF/water mixtures (4:1 v/v) to enhance solubility of intermediates .
Advanced: What computational tools aid in predicting the compound’s reactivity in nucleophilic environments?
Answer:
- Molecular Dynamics (MD) Simulations : Model steric effects of trifluoro/dimethyl groups on reaction trajectories.
- Density Functional Theory (DFT) : Calculate activation energies for Boc deprotection or nucleophilic attacks.
- Software : Gaussian, ORCA, or Schrödinger Suite for transition-state analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
